molecular formula C15H12FN3S B12904282 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine CAS No. 827580-65-4

5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12904282
CAS No.: 827580-65-4
M. Wt: 285.3 g/mol
InChI Key: GYCSRRWSJQIXGE-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of a 4-fluorophenyl group and a p-tolyl group attached to the thiadiazole ring

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of thiosemicarbazide derivatives with appropriate aromatic aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block for the development of new materials with specific properties.

    Biology: Thiadiazole derivatives, including this compound, have shown potential as bioactive molecules with antimicrobial, antifungal, and anticancer properties. They can interact with various biological targets, making them candidates for drug development.

    Medicine: The compound’s potential therapeutic properties have led to investigations into its use as a pharmaceutical agent. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials with desired chemical and physical properties. It may find applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of the 4-fluorophenyl and p-tolyl groups may enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives to highlight its uniqueness:

    5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine: This compound differs by the presence of a chlorine atom instead of a fluorine atom. The substitution pattern can influence the compound’s reactivity and biological activity.

    5-(4-methylphenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine: The presence of a methyl group instead of a fluorine atom can alter the compound’s chemical properties and interactions with biological targets.

    5-(4-nitrophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine: The nitro group introduces different electronic and steric effects, potentially affecting the compound’s reactivity and biological activity.

Properties

CAS No.

827580-65-4

Molecular Formula

C15H12FN3S

Molecular Weight

285.3 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H12FN3S/c1-10-2-8-13(9-3-10)17-15-19-18-14(20-15)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,17,19)

InChI Key

GYCSRRWSJQIXGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

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